1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the hydroxyimino, methoxyphenoxy, and ethylamine groups would significantly influence its structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and reactivity . Without specific data on this compound, I can’t provide a detailed analysis.Scientific Research Applications
Ferulic Acid: Pharmaceutical Functions and Applications in Foods
Ferulic acid, a phenolic acid found in plants, showcases a range of physiological functions, including antioxidant, antimicrobial, anti-inflammatory, anti-thrombosis, and anti-cancer activities. Due to these properties and its low toxicity, ferulic acid finds extensive use in the food and cosmetic industries for various applications, such as raw material for vanillin production, cross-linking agent for food gels, and ingredient in sports foods and skin protection agents. This demonstrates the potential of phenolic compounds, similar in functionality to the compound of interest, for wide-ranging applications in pharmaceuticals and food sciences (Ou & Kwok, 2004).
Synthesis of Enantiomerically Pure Compounds
The research on the synthesis of enantiomerically pure 3-amino-2-methylenealkanoates via reactions involving compounds similar to 1-(Hydroxyimino)-2-(4-methoxyphenoxy)ethylamine underscores the importance of such compounds in synthesizing biologically active molecules. This process, mediated by cinchona alkaloids, highlights the role of structurally complex amines in producing pharmaceutical intermediates with high enantiomeric purity (Martelli, Orena, & Rinaldi, 2011).
Hydrogenation Catalysis
A study involving the use of imino)phenol palladium(II) complexes for the hydrogenation of alkenes and alkynes showcases the potential application of compounds containing imino and phenol groups in catalysis. Such complexes can serve as catalysts in hydrogenation reactions, highlighting the versatility of nitrogen-containing compounds in facilitating various chemical transformations (Tshabalala & Ojwach, 2018).
Synthesis and Corrosion Inhibition
Research on the synthesis and corrosion inhibition efficiency of α-aminophosphonic acids, such as Ethyl hydrogen [(2-methoxyphenyl)(methylamino)methyl]phosphonate, demonstrates the potential of compounds with methoxyphenyl and amino groups in protecting metals from corrosion. These compounds, synthesized through reactions involving similar functional groups to the compound of interest, exhibit promising results in corrosion inhibition, suggesting applications in materials science and engineering (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N'-hydroxy-2-(4-methoxyphenoxy)ethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-7-2-4-8(5-3-7)14-6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUWIXXWWAOTFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)OC/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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